2-Bromo-4-methoxy-5-methyl-indan-1-one
Description
2-Bromo-4-methoxy-5-methyl-indan-1-one is a bicyclic organic compound featuring an indanone core (a fused benzene and cyclopentanone ring system). Its substituents include a bromine atom at position 2, a methoxy group (-OCH₃) at position 4, and a methyl group (-CH₃) at position 5. The ketone group at position 1 enhances reactivity in condensation or nucleophilic addition reactions, while the bromine and methoxy groups influence regioselectivity in cross-coupling reactions.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
2-bromo-4-methoxy-5-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11BrO2/c1-6-3-4-7-8(11(6)14-2)5-9(12)10(7)13/h3-4,9H,5H2,1-2H3 |
InChI Key |
WZMGFGKEBSOBRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(C2)Br)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
5-Bromo-1-methylindolin-2-one
Core Structure: Indolinone (a bicyclic structure with a lactam ring). Substituents: Bromine at position 5, methyl at position 1. Key Differences:
5-Bromo-6-methoxy-1H-indole
Core Structure : Indole (a bicyclic aromatic system with a pyrrole ring).
Substituents : Bromine at position 5, methoxy at position 6.
Key Differences :
- The indole’s aromatic pyrrole ring confers distinct electronic properties, such as resonance stabilization and acidity at the N-H position.
- Adjacent bromine and methoxy groups (positions 5 and 6) may sterically hinder reactions compared to the separated substituents in the target compound (positions 2 and 4).
- Applications: Explored for biological activities due to indole’s prevalence in natural products .
3,4-Dimethoxybenzyl Bromide
Core Structure : Benzene ring with a benzylic bromide.
Substituents : Methoxy groups at positions 3 and 4.
Key Differences :
- Lacks the fused ketone ring system, making it more flexible but less rigid than indanone derivatives.
- The benzylic bromine is highly reactive in SN₂ reactions, unlike the aromatic bromine in the target compound, which participates in electrophilic substitutions or cross-coupling reactions.
- Applications: Common in alkylation reactions or as a building block in drug synthesis .
3-Bromo-4-dibenzylamino-5-methoxy-furan-2(5H)-one
Core Structure: Furanone (a five-membered lactone ring). Substituents: Bromine at position 3, dibenzylamino at position 4, methoxy at position 5. Key Differences:
Imidazole-Based Derivatives (e.g., 2-Methyl-1H-imidazole-5-carboxylic acid)
Core Structure : Imidazole (a five-membered ring with two nitrogen atoms).
Substituents : Varied groups, including carboxylic acids and methyl groups.
Key Differences :
- The imidazole ring’s aromaticity and nitrogen atoms confer basicity and metal-coordination capabilities, contrasting with the indanone’s ketone-driven reactivity.
- Carboxylic acid substituents enhance water solubility, unlike the hydrophobic methoxy and methyl groups in the target compound.
- Applications: Widely used in coordination chemistry and enzyme inhibition studies .
Comparative Data Table
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